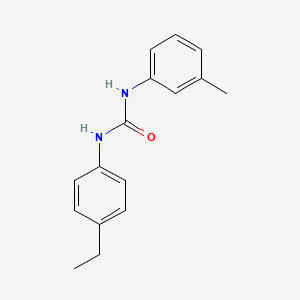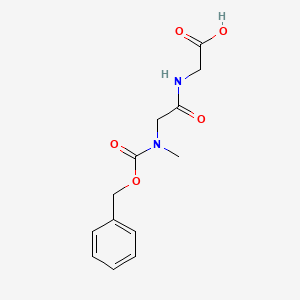
Carbobenzyloxysarcosylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbobenzyloxysarcosylglycine is a chemical compound with the molecular formula C13H16N2O5. It is often used in organic synthesis, particularly in peptide chemistry, due to its role as a protecting group for amines. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbobenzyloxysarcosylglycine can be synthesized through a multi-step process involving the protection of sarcosine and glycine. The initial step typically involves the protection of the amine group of sarcosine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected sarcosine with glycine under peptide coupling conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbobenzyloxysarcosylglycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, typically using catalytic hydrogenation with palladium on carbon (Pd-C) and hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd-C and hydrogen gas is a standard method for removing the Cbz group.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized products, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbobenzyloxysarcosylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amine groups.
Biology: The compound is used in the synthesis of biologically active peptides and proteins, facilitating the study of their structure and function.
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is employed in the large-scale synthesis of peptides and other complex molecules for pharmaceutical and biotechnological applications.
Wirkmechanismus
The mechanism of action of carbobenzyloxysarcosylglycine primarily involves its role as a protecting group. The Cbz group protects the amine functionality during synthetic processes, preventing unwanted reactions. The removal of the Cbz group is achieved through catalytic hydrogenation, which cleaves the benzyloxy group, releasing the free amine. This process is crucial in the stepwise synthesis of peptides and other amine-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbobenzyloxy-L-tyrosylglycine
- Carbobenzyloxy-L-valylglycylglycine
- Carbobenzyloxyserylbenzyl ester
Uniqueness
Carbobenzyloxysarcosylglycine is unique due to its specific structure and the stability of the Cbz protecting group. Compared to other protecting groups, the Cbz group is relatively easy to remove under mild conditions, making it highly useful in peptide synthesis. Additionally, the compound’s ability to undergo various chemical reactions while maintaining the integrity of the protected amine group sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
15146-74-4 |
|---|---|
Molekularformel |
C13H16N2O5 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H16N2O5/c1-15(8-11(16)14-7-12(17)18)13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,17,18) |
InChI-Schlüssel |
HZTCJXSEHNRBTH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)NCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


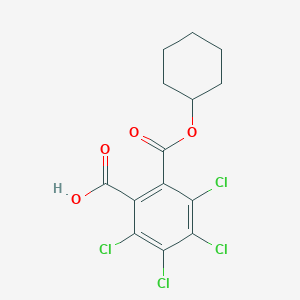
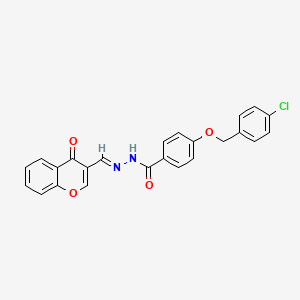
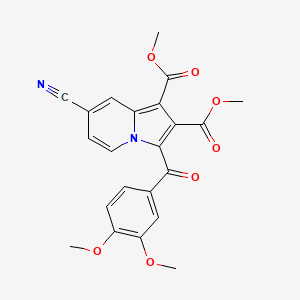
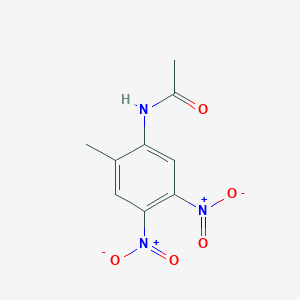
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)

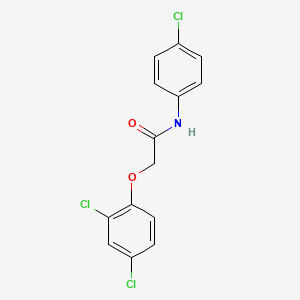
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
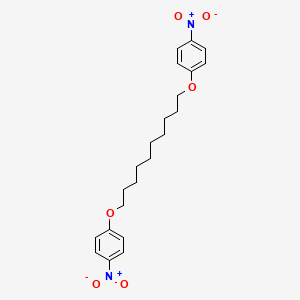
![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)


